molecular formula C13H14ClNO2 B1349135 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 113369-47-4

2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B1349135
CAS RN: 113369-47-4
M. Wt: 251.71 g/mol
InChI Key: JUHGHKOLGPSYIF-UHFFFAOYSA-N
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Description

“2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C13H14ClNO2 . It’s a derivative of indole, a heterocyclic compound that is found in many natural products and has been used in the synthesis of various bioactive compounds .


Molecular Structure Analysis

The molecular structure of “2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone” consists of an indole ring substituted with methoxy and methyl groups, and an ethanone group with a chlorine atom . The exact 3D structure is not provided in the sources retrieved.

Future Directions

Indole derivatives, including “2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone”, have diverse biological activities and hold immense potential for further exploration in the development of new therapeutic agents . Their synthesis via MCRs also offers opportunities for the creation of new molecules and the discovery of novel reactions .

properties

IUPAC Name

2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGHKOLGPSYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359161
Record name 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone

CAS RN

113369-47-4
Record name 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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